molecular formula C12H19NO4 B2412846 2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-1-carboxylic acid CAS No. 1785534-07-7

2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-1-carboxylic acid

Cat. No.: B2412846
CAS No.: 1785534-07-7
M. Wt: 241.287
InChI Key: DPGUEWVPLHCLQO-UHFFFAOYSA-N
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Description

2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-1-carboxylic acid is a bicyclic compound with a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the preparation of complex molecules due to its unique structural features .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-1-carboxylic acid typically involves the protection of the nitrogen atom in the azabicycloheptane structure with a Boc group. This can be achieved through a reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) under mild conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same protection reaction but may include additional purification steps such as recrystallization or chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine, which can then be further functionalized .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-1-carboxylic acid involves its ability to act as a protecting group for amines. The Boc group stabilizes the nitrogen atom, preventing unwanted reactions during synthesis. Upon deprotection, the free amine can participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-1-carboxylic acid is unique due to its specific bicyclic structure and the presence of the Boc protecting group. This combination allows for selective reactions and functionalizations that are not possible with other similar compounds .

Biological Activity

2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-1-carboxylic acid, also known by its CAS number 1341035-53-7, is a bicyclic compound that exhibits notable biological activities. This article reviews its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound's molecular formula is C13H21NO4C_{13}H_{21}NO_{4} with a molecular weight of 255.31 g/mol. The structure consists of a bicyclic framework that is characteristic of several biologically active compounds.

PropertyValue
Molecular FormulaC13H21NO4C_{13}H_{21}NO_{4}
Molecular Weight255.31 g/mol
CAS Number1341035-53-7
Purity≥95%

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the bicyclic structure followed by functionalization at the carboxylic acid position. Specific synthetic routes may vary, but they generally include the use of tert-butoxycarbonyl (Boc) protection strategies to enhance stability during reactions.

Research indicates that bicyclic amino acids like this compound can influence various biological pathways, particularly in relation to neurotransmitter activity and cell signaling. For example, similar compounds have been shown to inhibit certain amino acid transporters and modulate insulin secretion through effects on mitochondrial enzymes such as glutamate dehydrogenase .

Case Studies

  • Neurotransmitter Modulation : In studies examining the impact of bicyclic amino acids on neurotransmitter systems, compounds similar to this compound have demonstrated the ability to block the transport of key neurotransmitters, suggesting potential applications in treating neurological disorders .
  • Cancer Cell Apoptosis : Research has indicated that certain derivatives can induce apoptosis in cancer cells by disrupting amino acid homeostasis within the cell environment. This mechanism may be leveraged for developing therapeutic agents targeting various cancers .
  • Antiviral Properties : Some bicyclic derivatives have been investigated for their antiviral activity, serving as scaffolds for drug development against viral infections due to their ability to interfere with viral replication mechanisms .

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-7-8-4-5-12(13,6-8)9(14)15/h8H,4-7H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPGUEWVPLHCLQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC1(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1785534-07-7
Record name 2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-1-carboxylic acid
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